
2-Methyltetradecahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradecahydrophenanthrene is a hydrocarbon compound with the molecular formula C15H26. It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its saturated structure, meaning it contains no double or triple bonds, making it a fully hydrogenated form of phenanthrene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere at temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous hydrogenation processes. These processes utilize large-scale reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the hydrogenation process and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully hydrogenated, further reduction can be attempted using strong reducing agents like lithium aluminum hydride (LiAlH4), though this is less common.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: No significant products due to the saturated nature of the compound.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyltetradecahydrophenanthrene has various applications in scientific research, including:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of saturated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, particularly in the study of hydrocarbon metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyltetradecahydrophenanthrene is primarily related to its hydrophobic nature and its ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecahydrophenanthrene: Similar structure but lacks the methyl group.
Hexadecahydrophenanthrene: Contains two additional hydrogen atoms, making it more saturated.
2-Methylphenanthrene: Contains a methyl group but is not fully hydrogenated.
Uniqueness
2-Methyltetradecahydrophenanthrene is unique due to its fully saturated structure combined with a methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of saturation and methylation on hydrocarbon behavior.
Propriétés
Numéro CAS |
90592-98-6 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C15H26/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h11-15H,2-10H2,1H3 |
Clé InChI |
LZIXWAYLHWNUDT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)CCC3C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
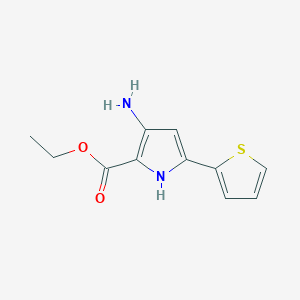
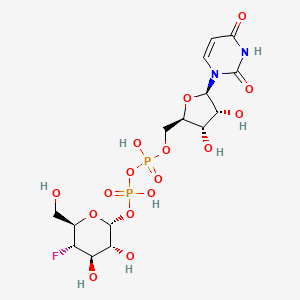
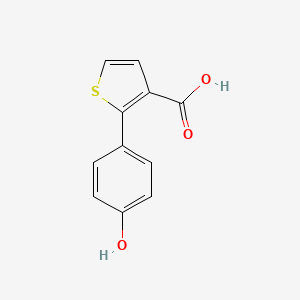
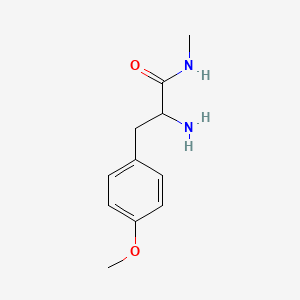
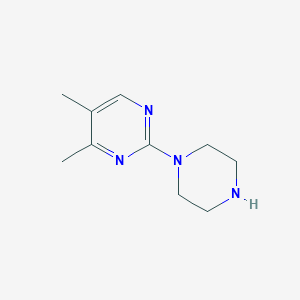
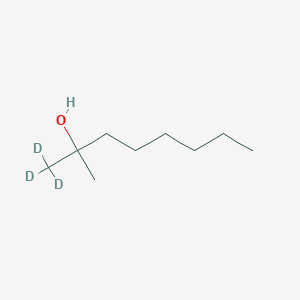
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
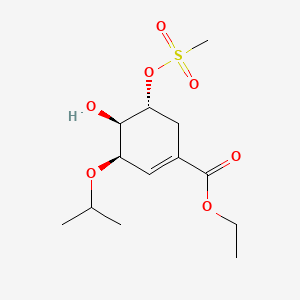



![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
